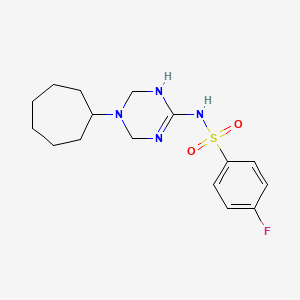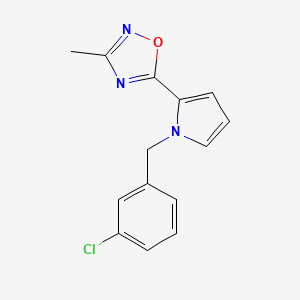![molecular formula C24H24ClNO2 B11182950 3-Phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione](/img/structure/B11182950.png)
3-Phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other spirocyclic and quinoline derivatives. Compared to these, 9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE is unique due to its specific structural features and the presence of both chloro and phenyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24ClNO2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
9-chloro-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C24H24ClNO2/c25-19-10-9-18-15-24(22(27)7-4-8-23(24)28)21-13-17(16-5-2-1-3-6-16)11-12-26(21)20(18)14-19/h1-3,5-6,9-10,14,17,21H,4,7-8,11-13,15H2 |
InChI Key |
RCHDAULJZFKSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11182869.png)
![N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B11182873.png)
![3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B11182880.png)


![6-{4-[(3-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-YL}phenyl)methyl]piperazine-1-carbonyl}-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B11182899.png)

![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11182903.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11182909.png)
![methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate](/img/structure/B11182923.png)
![Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11182926.png)

![7-(3-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11182933.png)
![5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11182940.png)
